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Compound of Interest

Compound Name: Dalcotidine

Cat. No.: B1669778 Get Quote

A comprehensive search for the pharmacology of a substance referred to as "Dalcotidine" has

yielded no matching results. This suggests that "Dalcotidine" may not be a recognized or

publicly documented pharmaceutical agent.

Extensive queries for "Dalcotidine pharmacology," "Dalcotidine mechanism of action,"

"Dalcotidine clinical trials," and "Dalcotidine pharmacokinetics" did not produce any relevant

information within the scientific and medical literature. It is possible that "Dalcotidine" is a

typographical error, a misnomer for another drug, a very early-stage investigational compound

with no public data, or a discontinued agent.

For the benefit of researchers, scientists, and drug development professionals, we present

information on similarly named or related compounds that were identified during the search, in

the event of a possible misspelling by the user.

Potential Alternative: Famotidine
Famotidine is a potent histamine H2-receptor antagonist.[1][2] Its primary pharmacological

effect is the inhibition of gastric acid secretion.[3]

Pharmacodynamics
Famotidine competitively blocks the action of histamine on H2 receptors in parietal cells of the

stomach, which reduces the production of gastric acid.[3] This leads to a dose-dependent

suppression of both basal and stimulated acid secretion.[2][3] On a weight-for-weight basis,
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famotidine is approximately 20 to 7.5 times more potent than cimetidine and ranitidine,

respectively.[1] Plasma concentrations of about 13 µg/L are associated with a 50% reduction in

gastrin-stimulated gastric acid secretion.[1]

Pharmacokinetics
Absorption: After oral administration, the bioavailability of famotidine is approximately 40-50%

due to incomplete absorption.[1] Peak plasma concentrations are typically reached within 2 to 4

hours.[1]

Distribution: The volume of distribution at steady-state ranges from 1.0 to 1.3 L/kg.[1] Plasma

protein binding is relatively low, between 15% and 22%.[1]

Metabolism: Famotidine is not extensively metabolized.

Excretion: Approximately 70% of an intravenously administered dose of famotidine is

eliminated unchanged in the urine.[1][3] The elimination half-life is about 2 to 4 hours in

individuals with normal renal function.[1][2][4] Both glomerular filtration and renal tubular

secretion are involved in its renal clearance.[1]

Quantitative Pharmacokinetic Parameters of Famotidine
Parameter Value Reference

Bioavailability 40-50% [1]

Time to Peak Plasma

Concentration (Tmax)
2-4 hours [1]

Volume of Distribution (Vd) 1.0-1.3 L/kg [1]

Plasma Protein Binding 15-22% [1]

Elimination Half-life (t½) 2-4 hours [1][2][4]

Renal Clearance ~15 L/h [1]

Potential Alternative: Dalfampridine
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Dalfampridine is a potassium channel blocker used to improve walking in patients with multiple

sclerosis (MS).[5]

Mechanism of Action
In multiple sclerosis, demyelination of axons leads to the exposure of potassium channels,

resulting in a leakage of potassium ions and reduced neuronal excitability. Dalfampridine blocks

these voltage-gated potassium channels.[5] This action helps to prolong the action potential

and restore conduction in demyelinated axons, thereby improving neuromuscular transmission.

[5]

Target: Voltage-gated potassium channels[5]

Effect: Blocks potassium efflux, prolongs action potential, enhances synaptic transmission[5]

Signaling Pathway of Dalfampridine in Demyelinated
Axons

Demyelinated Axon

Dalfampridine Action

Exposed K+ Channel K+ Effluxleads to Rapid Repolarization Conduction Block

Dalfampridine

inhibits

Blocks K+ Channel
Action Potential

Prolongation
results in Restored Conduction

Click to download full resolution via product page

Caption: Mechanism of Dalfampridine on demyelinated axons.

Should "Dalcotidine" be a different compound, we recommend verifying the spelling and

searching for alternative names or identifiers. Without further clarifying information, a detailed
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pharmacological profile cannot be provided.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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